Ac-VAD-AFC
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Overview
Description
Ac-VAD-AFC, also known as N-Acetyl-Val-Ala-Asp-7-amido-4-trifluoromethylcoumarin, is a fluorogenic substrate primarily used for detecting caspase activity. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound is particularly useful in research involving caspase-1, caspase-3, caspase-4, and caspase-7, as it exhibits a blue to green fluorescence shift upon cleavage by these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VAD-AFC involves the coupling of the peptide sequence N-Acetyl-Val-Ala-Asp with 7-amino-4-trifluoromethylcoumarin. The process typically includes:
Peptide Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The peptide is then coupled with 7-amino-4-trifluoromethylcoumarin using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving automated peptide synthesizers and large-scale purification systems .
Chemical Reactions Analysis
Types of Reactions
Ac-VAD-AFC primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspases, resulting in the release of the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC).
Common Reagents and Conditions
Reagents: Caspases (caspase-1, caspase-3, caspase-4, caspase-7)
Conditions: Physiological pH (7.2-7.4), temperature (37°C), and the presence of necessary cofactors for caspase activity
Major Products
The major product formed from the cleavage of this compound is 7-amino-4-trifluoromethylcoumarin, which exhibits a green fluorescence that can be detected using fluorescence spectroscopy .
Scientific Research Applications
Ac-VAD-AFC is widely used in various scientific research fields:
Chemistry: Used as a fluorogenic substrate to study enzyme kinetics and inhibition.
Biology: Employed in apoptosis research to detect caspase activity in cell cultures and tissue samples.
Medicine: Utilized in drug discovery and development to screen for potential caspase inhibitors, which could be therapeutic agents for diseases involving excessive apoptosis, such as neurodegenerative disorders and cancer.
Industry: Applied in the development of diagnostic assays and kits for detecting caspase activity in clinical samples
Mechanism of Action
Ac-VAD-AFC exerts its effects through enzymatic cleavage by caspases. The peptide sequence N-Acetyl-Val-Ala-Asp is recognized and cleaved by caspases at the aspartic acid residue. This cleavage releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin, which can be detected by its green fluorescence. The molecular targets are the active sites of caspases, and the pathway involves the activation of these enzymes during apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-AFC: A fluorogenic substrate for caspase-3.
Ac-YVAD-AFC: A fluorogenic substrate for caspase-1 and caspase-4.
Ac-VDVAD-AFC: A fluorogenic substrate for caspase-2
Uniqueness
Ac-VAD-AFC is unique due to its broad specificity for multiple caspases (caspase-1, caspase-3, caspase-4, caspase-7), making it a versatile tool for studying apoptosis and inflammation. Its ability to produce a distinct fluorescence shift upon cleavage allows for easy detection and quantification of caspase activity .
Properties
Molecular Formula |
C24H27F3N4O8 |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-3-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C24H27F3N4O8/c1-10(2)19(29-12(4)32)22(37)28-11(3)20(35)31-16(9-18(33)34)21(36)30-14-6-5-13-7-15(24(25,26)27)23(38)39-17(13)8-14/h5-8,10-11,16,19H,9H2,1-4H3,(H,28,37)(H,29,32)(H,30,36)(H,31,35)(H,33,34)/t11-,16-,19-/m0/s1 |
InChI Key |
WYJCIXPWRHUSJP-UTLVKMTRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
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